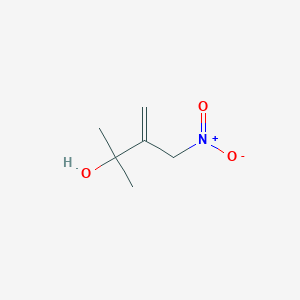
Hexakis(4-fluorophenyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexakis(4-fluorophenyl)benzene is a polyphenyl compound characterized by the presence of six 4-fluorophenyl groups attached to a central benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of hexakis(4-fluorophenyl)benzene typically involves the cyclotrimerization of 4,4’-difluorodiphenylacetylene. One method involves the use of dicobalt octacarbonyl as a catalyst in 1,4-dioxane under a nitrogen atmosphere. The reaction mixture is refluxed at 100°C for 24 hours . Despite the challenging nature of this synthesis, it remains a crucial step in obtaining the desired compound.
Industrial Production Methods: Currently, there are no well-documented industrial production methods for this compound, primarily due to the complexity and specificity of the synthetic routes involved. Most preparations are conducted on a laboratory scale for research purposes.
Análisis De Reacciones Químicas
Types of Reactions: Hexakis(4-fluorophenyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the phenyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include organometallic compounds and catalysts such as palladium in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction:
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives of this compound.
Aplicaciones Científicas De Investigación
Hexakis(4-fluorophenyl)benzene has several applications in scientific research, including:
Chemistry: It serves as a precursor for the synthesis of more complex polyphenyl compounds and as a model compound for studying aromatic interactions.
Biology and Medicine:
Mecanismo De Acción
The mechanism by which hexakis(4-fluorophenyl)benzene exerts its effects is primarily related to its structural properties. The presence of multiple fluorine atoms can influence the compound’s electronic distribution, making it a valuable tool for studying aromatic interactions and electronic effects in organic molecules.
Comparación Con Compuestos Similares
Hexakis(4-trifluoromethylphenyl)benzene: Similar in structure but with trifluoromethyl groups instead of fluorine atoms.
Hexakis(4-hydroxyphenyl)benzene: Contains hydroxy groups, offering different reactivity and applications.
Hexakis(4-aminophenyl)benzene:
Uniqueness: Hexakis(4-fluorophenyl)benzene is unique due to the presence of fluorine atoms, which impart distinct electronic properties and reactivity compared to other similar compounds. This makes it particularly valuable for studying the effects of fluorine substitution in aromatic systems.
Propiedades
Número CAS |
920536-35-2 |
|---|---|
Fórmula molecular |
C42H24F6 |
Peso molecular |
642.6 g/mol |
Nombre IUPAC |
1,2,3,4,5,6-hexakis(4-fluorophenyl)benzene |
InChI |
InChI=1S/C42H24F6/c43-31-13-1-25(2-14-31)37-38(26-3-15-32(44)16-4-26)40(28-7-19-34(46)20-8-28)42(30-11-23-36(48)24-12-30)41(29-9-21-35(47)22-10-29)39(37)27-5-17-33(45)18-6-27/h1-24H |
Clave InChI |
UTPLGQAHMOGCAF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=C(C(=C(C(=C2C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)C5=CC=C(C=C5)F)C6=CC=C(C=C6)F)C7=CC=C(C=C7)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Benzocycloocteneethanol, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-5,6,7,8,9,10-hexahydro-5-Methyl-](/img/structure/B15174146.png)
![3-tert-Butyl[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde](/img/structure/B15174173.png)
![(6R)-6-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B15174176.png)
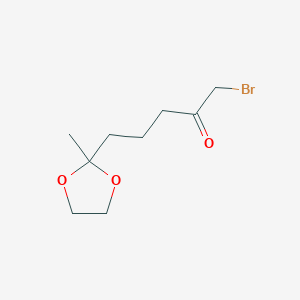
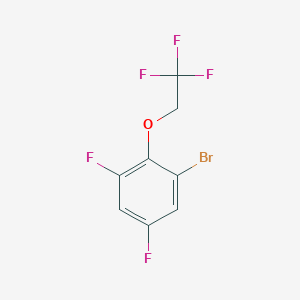
![1-(3-Methylimidazo[2,1-b][1,3]thiazol-2-yl)ethanol](/img/structure/B15174201.png)
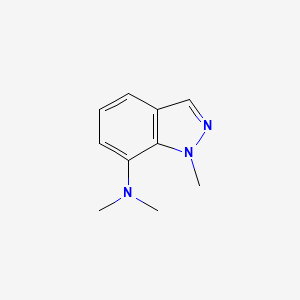
![1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 3-[2-[(2-methoxyphenyl)methyl]-1H-benzimidazol-6-yl]-1-[trans-4-(4-methyl-1-piperazinyl)cyclohexyl]-](/img/structure/B15174211.png)

![tert-butyl N-[(3S)-1-(2-methoxyethyl)-2-oxo-pyrrolidin-3-yl]carbamate](/img/structure/B15174224.png)
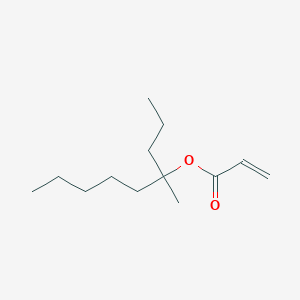
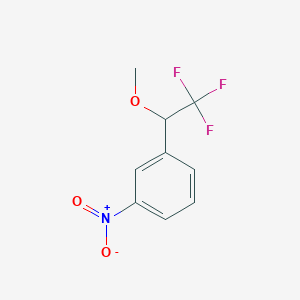
![2-(2-Aminophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B15174248.png)
